

An In-depth Technical Guide to 1-(4-Aminophenyl)piperazine

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Compound of Interest

Compound Name: 1-(4-Aminophenyl)piperazine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)piperazine is a chemical compound belonging to the arylpiperazine class, a significant scaffold in medicinal chemistry. Its unique structural features make it a versatile building block in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical identity, synthesis, analytical methods, and known biological activities, with a focus on its relevance to drug discovery and development.

Chemical Identity and Properties

CAS Number: 67455-41-8^[1]

Synonyms:

- 4-(Piperazin-1-yl)aniline^[1]
- p-Aminophenylpiperazine
- 1-(p-Aminophenyl)piperazine
- 4-(1-Piperaziny)benzenamine^[1]

- N-(4-Aminophenyl)piperazine
- 4-Piperazinoaniline^[1]

Chemical and Physical Properties:

The following table summarizes the key physicochemical properties of **1-(4-Aminophenyl)piperazine**.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₅ N ₃	[1]
Molecular Weight	177.25 g/mol	[1]
Appearance	Off-white to light yellow crystalline powder	
Melting Point	98-102 °C	
Boiling Point	Decomposes before boiling at atmospheric pressure	
Solubility	Soluble in methanol, ethanol, and chloroform. Slightly soluble in water.	
pKa	Not readily available	

Synthesis and Experimental Protocols

The synthesis of **1-(4-Aminophenyl)piperazine** can be achieved through several routes, most commonly involving the reduction of a nitro-precursor or the nucleophilic substitution of an aniline derivative. Below is a detailed experimental protocol for a common synthesis method.

Synthesis via Reduction of 1-(4-Nitrophenyl)piperazine

This two-step process involves the initial synthesis of 1-(4-nitrophenyl)piperazine followed by its reduction to the desired product.

Step 1: Synthesis of 1-(4-Nitrophenyl)piperazine

- Materials: 1-Chloro-4-nitrobenzene, Piperazine, Sodium carbonate, Ethanol.
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser, dissolve 1-chloro-4-nitrobenzene (1 equivalent) and an excess of piperazine (3-4 equivalents) in ethanol.
 - Add sodium carbonate (2 equivalents) to the mixture to act as a base.
 - Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - After completion, cool the reaction mixture to room temperature and pour it into cold water.
 - The product, 1-(4-nitrophenyl)piperazine, will precipitate as a yellow solid.
 - Filter the solid, wash with water, and dry under vacuum.

Step 2: Reduction of 1-(4-Nitrophenyl)piperazine

- Materials: 1-(4-Nitrophenyl)piperazine, Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) or catalytic hydrogenation (e.g., $\text{H}_2/\text{Pd-C}$), Hydrochloric acid, Sodium hydroxide, Ethyl acetate.
- Procedure using Tin(II) Chloride:
 - Suspend 1-(4-nitrophenyl)piperazine (1 equivalent) in concentrated hydrochloric acid.
 - Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid dropwise to the suspension while stirring at room temperature.
 - Continue stirring for 2-3 hours. The reaction is typically exothermic.
 - After the reaction is complete (monitored by TLC), carefully basify the mixture with a concentrated sodium hydroxide solution until the pH is >10 .
 - Extract the product into ethyl acetate.

- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **1-(4-aminophenyl)piperazine**.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Methods

The purity and identity of **1-(4-Aminophenyl)piperazine** are typically assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for the analysis of **1-(4-Aminophenyl)piperazine**.

Parameter	Condition
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μ m)
Mobile Phase	A mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) in a gradient or isocratic elution.
Flow Rate	1.0 mL/min
Detection	UV at 254 nm
Injection Volume	10 μ L

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure. The expected chemical shifts will vary depending on the solvent used.

- ^1H NMR (CDCl_3 , 400 MHz): δ ~6.8-6.6 (m, 4H, aromatic protons), ~3.6 (s, 2H, $-\text{NH}_2$), ~3.1 (t, 4H, piperazine protons adjacent to aniline ring), ~3.0 (t, 4H, piperazine protons adjacent to $-\text{NH}$).
- ^{13}C NMR (CDCl_3 , 100 MHz): Expected peaks for aromatic carbons and two distinct signals for the piperazine carbons.

Biological Activity and Applications in Drug Development

1-(4-Aminophenyl)piperazine is a key pharmacophore found in a variety of compounds with diverse biological activities. While the specific biological profile of the core molecule is not extensively documented in publicly available literature, its presence in numerous drug candidates and approved drugs points to its importance in interacting with biological targets.

The arylpiperazine moiety is a well-established privileged structure in medicinal chemistry, known to interact with a range of G-protein coupled receptors (GPCRs), particularly in the central nervous system.

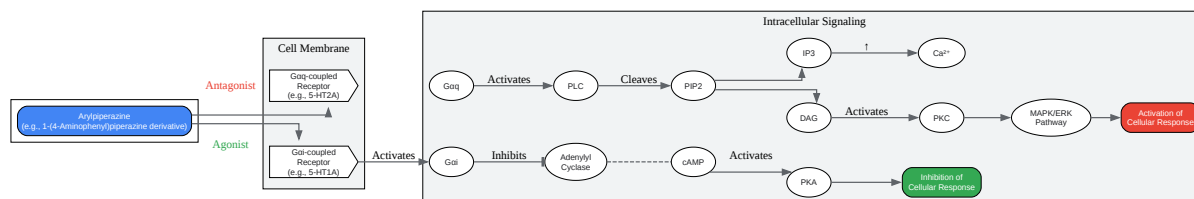
Potential Biological Targets of Arylpiperazines

Derivatives of **1-(4-aminophenyl)piperazine** have been investigated for their activity at various receptors, including:

- **Serotonin (5-HT) Receptors:** Many arylpiperazines are potent ligands for various 5-HT receptor subtypes (e.g., 5-HT_{1A}, 5-HT_{2A}, 5-HT₇). Their interaction with these receptors is crucial for the development of antidepressants, anxiolytics, and antipsychotics.[\[2\]](#)[\[3\]](#)
- **Dopamine (D₂) Receptors:** Arylpiperazines are also known to bind to dopamine receptors, a key target in the treatment of psychosis and other neurological disorders.[\[4\]](#)
- **Adrenergic Receptors:** Some arylpiperazines exhibit affinity for α -adrenergic receptors.[\[5\]](#)
- **Other Targets:** More complex derivatives incorporating the **1-(4-aminophenyl)piperazine** scaffold have been explored as anticancer agents, potentially targeting signaling pathways like MAPK/ERK and PI3K/Akt, or acting as androgen receptor antagonists.[\[2\]](#)[\[5\]](#)[\[6\]](#)

Generalized Arylpiperazine Signaling Pathway

The following diagram illustrates a generalized signaling pathway for an arylpiperazine acting as an antagonist at a G α_q -coupled receptor (like some 5-HT₂ receptors) and as an agonist at a G α_i -coupled receptor (like some 5-HT_{1A} receptors). It is important to note that this is a representative pathway for the broader class of arylpiperazines, and the specific activity of **1-(4-Aminophenyl)piperazine** may differ.



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Generalized signaling pathways for arylpiperazine derivatives.

Conclusion

1-(4-Aminophenyl)piperazine is a valuable and versatile chemical entity for drug discovery and development. Its straightforward synthesis and the amenability of its structure to chemical modification have led to its incorporation into a multitude of biologically active compounds. While the specific pharmacological profile of the parent molecule requires further elucidation, the well-established role of the arylpiperazine scaffold in targeting key receptors in the central nervous system and other disease-related pathways underscores its continued importance in medicinal chemistry. This guide provides a foundational understanding for researchers and scientists working with this important chemical building block.

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